molecular formula C12H11N3O4 B11499001 3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide

3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B11499001
M. Wt: 261.23 g/mol
InChI Key: JCLVMHHLJQKJIT-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzodioxole moiety, an oxadiazole ring, and an ethyl carboxamide group, which collectively contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide typically involves the formation of the oxadiazole ring followed by the introduction of the benzodioxole and ethyl carboxamide groups. One common method includes the cyclization of appropriate precursors under controlled conditions, often using catalysts such as palladium or copper. The reaction conditions may involve solvents like methanol, THF, or acetic acid, and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, copper.

    Solvents: Methanol, THF, acetic acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. In cancer cells, it can induce apoptosis by modulating microtubule assembly and suppressing tubulin polymerization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide is unique due to its combination of the benzodioxole and oxadiazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H11N3O4

Molecular Weight

261.23 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-ethyl-1,2,4-oxadiazole-5-carboxamide

InChI

InChI=1S/C12H11N3O4/c1-2-13-11(16)12-14-10(15-19-12)7-3-4-8-9(5-7)18-6-17-8/h3-5H,2,6H2,1H3,(H,13,16)

InChI Key

JCLVMHHLJQKJIT-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=NC(=NO1)C2=CC3=C(C=C2)OCO3

Origin of Product

United States

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